1,3,5-Trimethyl-2-(2,2,2-trifluoroethyl)benzene
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Trimethyl-2-(2,2,2-trifluoroethyl)benzene typically involves the alkylation of mesitylene (1,3,5-trimethylbenzene) with 2,2,2-trifluoroethyl halides under Friedel-Crafts alkylation conditions. The reaction is usually catalyzed by a Lewis acid such as aluminum chloride (AlCl3) or ferric chloride (FeCl3) in an anhydrous solvent like dichloromethane or carbon disulfide. The reaction proceeds as follows:
Mesitylene+2,2,2-Trifluoroethyl halideAlCl3this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques like distillation and crystallization can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Trimethyl-2-(2,2,2-trifluoroethyl)benzene can undergo various chemical reactions, including:
Oxidation: The methyl groups can be oxidized to form corresponding carboxylic acids.
Reduction: The trifluoroethyl group can be reduced to an ethyl group under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst like iron (Fe).
Major Products
Oxidation: Formation of 1,3,5-trimethyl-2-(2,2,2-trifluoroethyl)benzoic acid.
Reduction: Formation of 1,3,5-trimethyl-2-ethylbenzene.
Substitution: Formation of halogenated derivatives like 1,3,5-trimethyl-2-(2,2,2-trifluoroethyl)-4-bromobenzene.
Scientific Research Applications
1,3,5-Trimethyl-2-(2,2,2-trifluoroethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reference compound in spectroscopic studies.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3,5-Trimethyl-2-(2,2,2-trifluoroethyl)benzene depends on its specific application. In chemical reactions, the trifluoroethyl group can act as an electron-withdrawing group, influencing the reactivity of the benzene ring. In biological systems, the compound’s interactions with molecular targets and pathways are determined by its structural features and functional groups.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Trimethylbenzene (Mesitylene): Lacks the trifluoroethyl group, making it less electron-withdrawing.
1,3,5-Tris(trifluoromethyl)benzene: Contains trifluoromethyl groups instead of trifluoroethyl, leading to different reactivity and properties.
2,2,2-Trifluoroethylbenzene: Lacks the methyl groups, resulting in different steric and electronic effects.
Uniqueness
1,3,5-Trimethyl-2-(2,2,2-trifluoroethyl)benzene is unique due to the combination of methyl and trifluoroethyl groups on the benzene ring, which imparts distinct electronic and steric properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1,3,5-trimethyl-2-(2,2,2-trifluoroethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3/c1-7-4-8(2)10(9(3)5-7)6-11(12,13)14/h4-5H,6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYZANYPGDKSQAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CC(F)(F)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801244831 | |
Record name | 1,3,5-Trimethyl-2-(2,2,2-trifluoroethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801244831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1099597-84-8 | |
Record name | 1,3,5-Trimethyl-2-(2,2,2-trifluoroethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1099597-84-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3,5-Trimethyl-2-(2,2,2-trifluoroethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801244831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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